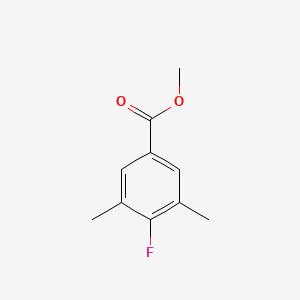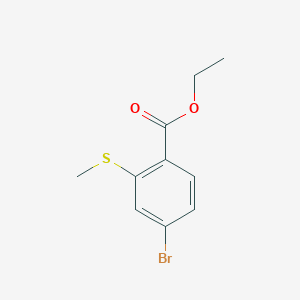
5-Phenoxypyridine-3-carbaldehyde
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxypyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-bromopyridine-3-carbaldehyde with phenol in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity .
化学反应分析
Types of Reactions
5-Phenoxypyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Phenoxypyridine-3-carboxylic acid.
Reduction: 5-Phenoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Phenoxypyridine-3-carbaldehyde has several scientific research applications, including:
作用机制
it is known to interact with various molecular targets due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
Picolinaldehyde (Pyridine-2-carboxaldehyde): Similar structure with the aldehyde group at the 2-position.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Similar structure with the aldehyde group at the 3-position.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Similar structure with the aldehyde group at the 4-position.
Uniqueness
5-Phenoxypyridine-3-carbaldehyde is unique due to the presence of the phenoxy group at the 5-position, which imparts distinct chemical and physical properties compared to other pyridinecarboxaldehydes . This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
5-phenoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-6-12(8-13-7-10)15-11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMIBYCPATSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)







